7,7'-Azocholestane-3beta-25-diol
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Overview
Description
Preparation Methods
The synthesis of 7,7’-Azocholestane-25-diol involves several steps. One method includes the reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This is followed by treatment with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group . Another method involves the use of photoactivation to label the oxysterol receptor .
Chemical Reactions Analysis
7,7’-Azocholestane-25-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert the oxido moiety to a hydroxy group.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and photoactivating agents. Major products formed from these reactions include various oxysterols and hydroxy derivatives .
Scientific Research Applications
7,7’-Azocholestane-25-diol is widely used in scientific research, particularly in the study of oxysterol receptors. It is used as a photoaffinity label to study the specificity and kinetics of oxysterol binding . The compound has applications in:
Chemistry: Used in the synthesis of various oxysterols and derivatives.
Biology: Helps in understanding the role of oxysterol receptors in cellular processes.
Industry: Used in the production of various steroid derivatives.
Mechanism of Action
The mechanism of action of 7,7’-Azocholestane-25-diol involves its binding to oxysterol receptors with high affinity (Ka = 9.1 nM). Upon activation with UV light, the compound covalently labels the receptor, allowing for the study of receptor properties and mechanisms . The molecular targets include oxysterol receptors, and the pathways involved are related to cholesterol biosynthesis and regulation .
Comparison with Similar Compounds
7,7’-Azocholestane-25-diol is unique in its high affinity binding to oxysterol receptors and its use in photoaffinity labeling. Similar compounds include:
- 25-Hydroxycholesta-4,6-dien-3-one
- 3β,25-Dihydroxycholest-5-en-7-one
- 3β-Hydroxycholesta-8(14),9(11)-dien-15-one
These compounds either do not bind to the receptor with adequate affinity or do not react covalently with the receptor during photolysis, highlighting the uniqueness of 7,7’-Azocholestane-25-diol .
Properties
CAS No. |
114115-27-4 |
---|---|
Molecular Formula |
C27H46N2O2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol |
InChI |
InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1 |
InChI Key |
BZEZIWPLZKOHDZ-GAUYASFCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Synonyms |
7,7'-azocholestane-25-diol 7,7'-azocholestane-3 beta-25-diol |
Origin of Product |
United States |
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